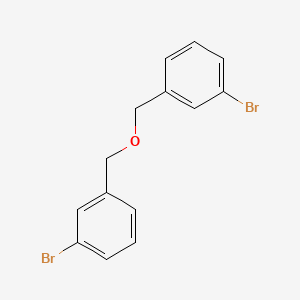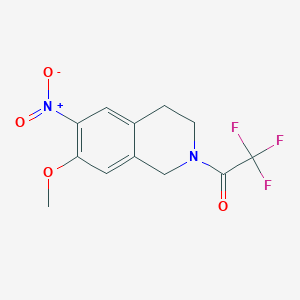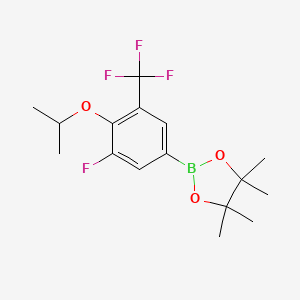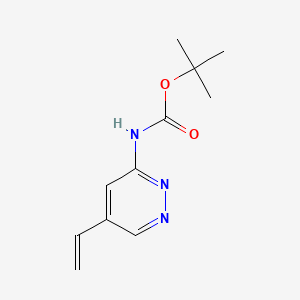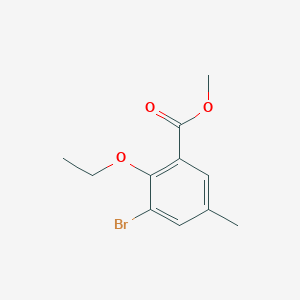
Methyl 3-bromo-2-ethoxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-ethoxy-5-methylbenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, ethoxy, and methyl groups. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-ethoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-ethoxy-5-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step can be carried out using sulfuric acid or hydrochloric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2-ethoxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-ethoxy-5-methylbenzoate.
Oxidation Reactions: The ethoxy group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of methyl 3-azido-2-ethoxy-5-methylbenzoate or methyl 3-thiocyanato-2-ethoxy-5-methylbenzoate.
Reduction: Formation of methyl 3-ethoxy-5-methylbenzoate.
Oxidation: Formation of 3-bromo-2-ethoxy-5-methylbenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-ethoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2-ethoxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Comparación Con Compuestos Similares
Methyl 3-bromo-2-ethoxy-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 3-bromo-2-methoxy-5-methylbenzoate: Similar structure but with a methoxy group instead of an ethoxy group. This difference can affect the compound’s reactivity and solubility.
Methyl 2-bromo-5-methoxybenzoate: Lacks the ethoxy and methyl groups, resulting in different chemical properties and applications.
Methyl 3-bromo-5-ethoxy-2-methylbenzoate: Similar structure but with different positions of the substituents on the benzene ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-ethoxy-5-methylbenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-4-15-10-8(11(13)14-3)5-7(2)6-9(10)12/h5-6H,4H2,1-3H3 |
Clave InChI |
XZIKSIXNSDICMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


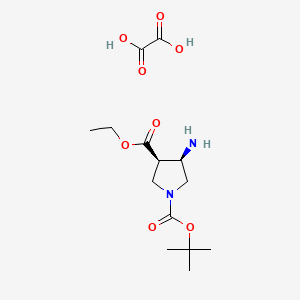
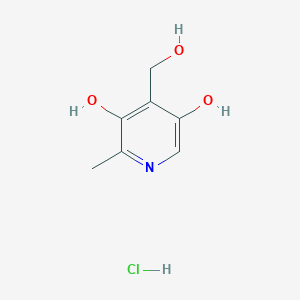
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
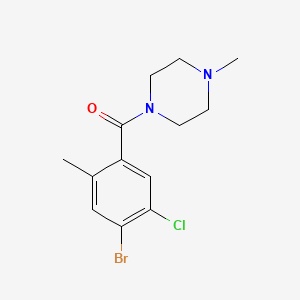
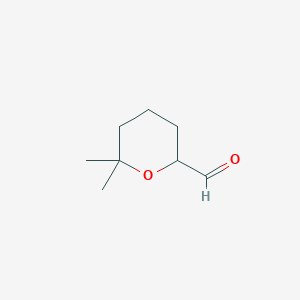
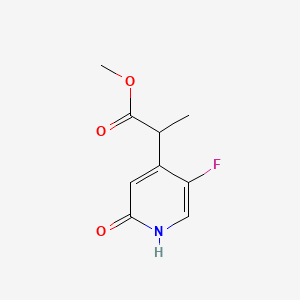
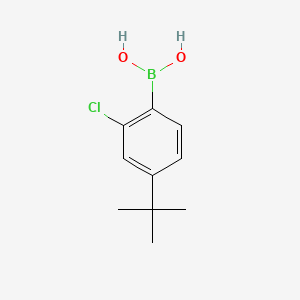
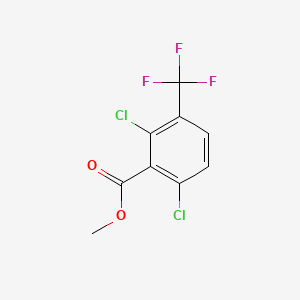
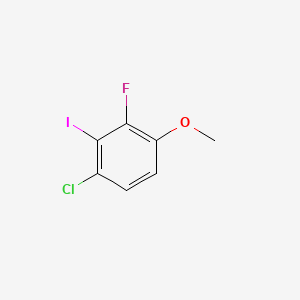
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
